5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride
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Overview
Description
5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride is a halogenated heterocyclic compound with the molecular formula C4H5BrN2O2S. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride typically involves the bromination of 1-methylimidazole followed by sulfonylation. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator . The sulfonylation step involves the reaction of the brominated product with chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Scientific Research Applications
5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzyme activity and studying protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methyl-1H-imidazole
- 4-Bromo-1-methyl-1H-imidazole
- 5-Chloro-1-methylimidazole
- 3-Bromo-1-methyl-1H-1,2,4-triazole
Uniqueness
5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride is unique due to its combination of a bromine atom and a sulfonyl chloride group on the imidazole ring. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing complex molecules .
Properties
CAS No. |
89501-92-8 |
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Molecular Formula |
C4H4BrClN2O2S |
Molecular Weight |
259.51 g/mol |
IUPAC Name |
5-bromo-1-methylimidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3 |
InChI Key |
WGQKJIXTDYCWCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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